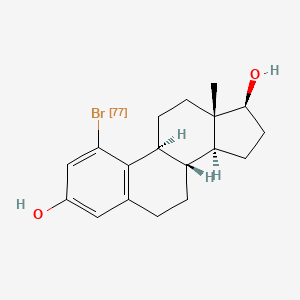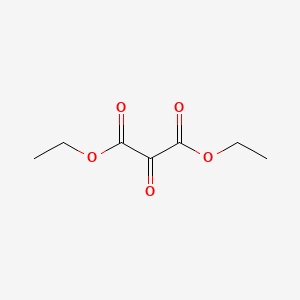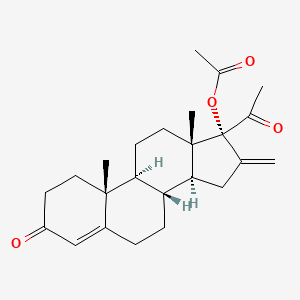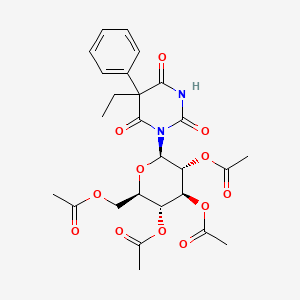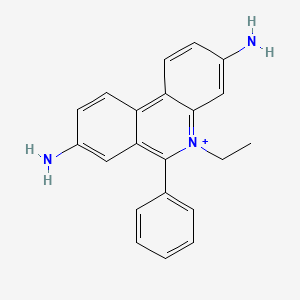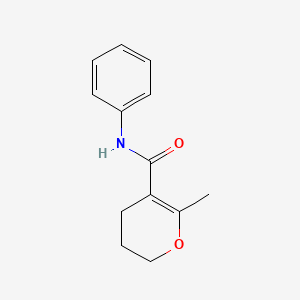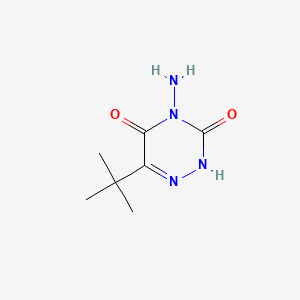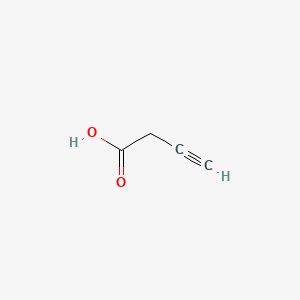
3-丁炔酸
概述
描述
它是一种一元羧酸,由一个炔基连接到一个羧甲基上 。该化合物因其独特的结构和反应性而受到关注,使其在各种化学合成和应用中具有价值。
科学研究应用
3-丁炔酸在科学研究中有多种应用:
化学: 它用于通过科尼亚-烯环化反应合成官能化的 γ-丁内酯和四氢呋喃。
生物学: 作为酰基辅酶 A 脱氢酶抑制剂,它用于研究乳酸代谢。
医学: 正在探索其衍生物的潜在治疗应用。
安全和危害
作用机制
3-丁炔酸的作用机制涉及它与特定酶和分子靶标的相互作用。例如,作为酰基辅酶 A 脱氢酶抑制剂,它通过抑制该酶的活性来影响乳酸的代谢 。这种抑制会导致代谢途径和细胞过程发生变化。
生化分析
Biochemical Properties
3-Butynoic acid plays a significant role in biochemical reactions, particularly in the synthesis of functionalized γ-butyrolactones and tetrahydrofurans via Conia-ene cyclizations . It interacts with various enzymes and proteins, including phosphine catalysts, to facilitate the synthesis of highly functionalized coumarins . The nature of these interactions often involves the formation of covalent bonds between the acetylene group of 3-butynoic acid and the active sites of the enzymes, leading to the formation of complex organic molecules.
Cellular Effects
The effects of 3-butynoic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-butynoic acid can modulate the activity of enzymes involved in fatty acid biosynthesis, thereby affecting lipid metabolism within cells . Additionally, its interaction with cellular proteins can lead to alterations in gene expression, impacting various cellular functions.
Molecular Mechanism
At the molecular level, 3-butynoic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, 3-butynoic acid has been shown to inhibit the activity of enoyl-ACP reductase (FabI), an enzyme involved in fatty acid biosynthesis . This inhibition leads to a decrease in fatty acid production, which can have downstream effects on cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-butynoic acid can vary over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 3-butynoic acid can have sustained effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.
Dosage Effects in Animal Models
The effects of 3-butynoic acid in animal models are dose-dependent. At low doses, it can modulate metabolic pathways without causing significant toxicity. At higher doses, 3-butynoic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
3-Butynoic acid is involved in several metabolic pathways, including the fatty acid biosynthesis pathway. It interacts with enzymes such as thioesterases and enoyl-ACP reductases to modulate the production of fatty acids . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells, 3-butynoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The distribution of 3-butynoic acid within tissues is also influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of 3-butynoic acid is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-butynoic acid may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism and energy production.
准备方法
合成路线和反应条件
合成 3-丁炔酸的一种常见方法是,在氮气保护下,将炔丙基溴与镁屑在有机溶剂中反应。然后用二氧化碳处理反应混合物以形成所需产物 。通过用甲基叔丁基醚重结晶来纯化粗产物 。
工业生产方法
3-丁炔酸的工业生产通常遵循类似的合成路线,但规模更大。该工艺涉及仔细控制反应条件以确保最终产品的纯度和收率高 。
化学反应分析
反应类型
3-丁炔酸会发生各种化学反应,包括:
氧化: 它可以被氧化以形成不同的产物,具体取决于所使用的氧化剂。
还原: 还原反应可以将其转化为相应的烯烃或烷烃。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常采用使用钯或铂催化剂的催化氢化。
取代: 卤素或有机金属化合物等试剂用于取代反应。
主要形成的产物
相似化合物的比较
3-丁炔酸可以与其他类似的化合物进行比较,例如:
巴豆酸(反-2-丁烯酸): 在不饱和度的位置和类型上有所不同。
异巴豆酸(顺-2-丁烯酸): 另一个异构体,在双键周围具有不同的构型。
3-丁烯酸: 结构相似,但具有双键而不是三键。
这些比较突出了 3-丁炔酸由于其炔基而具有的独特反应性和应用。
属性
IUPAC Name |
but-3-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAHGSQLSTUDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178001 | |
| Record name | 3-Butynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-51-9 | |
| Record name | 3-Butynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Butynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-butynoic acid exert its inhibitory effect on thiamin diphosphate-dependent decarboxylases?
A1: 3-Butynoic acid acts as a mechanism-based inhibitor, forming a covalent adduct with the enzyme's thiamin diphosphate cofactor. This irreversible binding disrupts the enzyme's catalytic cycle. [, ]
Q2: What makes the 4-carbon analog of 3-butynoic acid, 2-oxo-3-butynoic acid, a more potent inactivator of the pyruvate dehydrogenase multienzyme complex (PDHc)?
A2: The 4-carbon analog demonstrates a stronger binding affinity (Ki) to PDHc, likely due to its closer structural resemblance to the natural substrate, pyruvate. This highlights the enzyme's substrate specificity. []
Q3: Which subunit of PDHc is the primary target of 3-butynoic acid?
A3: Studies have pinpointed the E1 subunit, responsible for the thiamin diphosphate-dependent decarboxylation step, as the primary target of inactivation by 3-butynoic acid. []
Q4: Does cysteine modification play a role in the inactivation of PDHc by 3-butynoic acid?
A4: While cysteine modification was observed during inactivation, further investigation revealed that none of the six cysteine residues in the E1 subunit are essential for the enzyme's activity. []
Q5: Can you elaborate on the interaction of 3-butynoic acid with lactate oxidase?
A5: Similar to its interaction with PDHc, 2-hydroxy-3-butynoic acid, a derivative of 3-butynoic acid, acts as a suicide substrate for lactate oxidase. It irreversibly binds to the enzyme's flavin mononucleotide (FMN) cofactor, forming a covalent adduct and leading to enzyme inactivation. [, ]
Q6: What is the structural basis for the different flavin adducts formed between lactate oxidase and D-lactate dehydrogenase with 2-hydroxy-3-butynoic acid?
A6: The difference in adduct structures arises from the distinct orientations of the substrate, FMN cofactor, and active site residues in these two enzymes. This highlights the importance of the enzyme's active site architecture in influencing the outcome of suicide inhibition. []
Q7: What is the molecular formula and molecular weight of 3-butynoic acid?
A7: The molecular formula of 3-butynoic acid is C4H4O2, and its molecular weight is 84.07 g/mol.
Q8: What are the key spectroscopic features that characterize 3-butynoic acid?
A8: Key spectroscopic features include:
Q9: What is known about the stability of 3-butynoic acid under various conditions?
A9: 3-Butynoic acid is known to undergo base-catalyzed isomerization to form penta-2,3-dienoic acid and pent-3-ynoic acid. [] It can also be reduced to the corresponding alcohol, 3-butyn-1-ol, which is further metabolized by certain bacteria. [, ] The stability of 3-butynoic acid in other chemical environments would require further investigation.
Q10: Does 3-butynoic acid exhibit any catalytic properties itself?
A10: The provided research primarily focuses on 3-butynoic acid and its derivatives as enzyme inhibitors or substrates for biotransformation. There is no direct evidence suggesting intrinsic catalytic properties of 3-butynoic acid in these studies.
Q11: Have any computational studies been conducted on 3-butynoic acid?
A11: While the provided research doesn't explicitly mention computational studies on 3-butynoic acid, such approaches could be valuable in understanding its reactivity, binding interactions, and potential applications.
Q12: How does increasing the chain length of the alk-3-ynoyl moiety in alk-3-ynoyl-CoA esters affect their potency as inhibitors of acetoacetyl-CoA thiolase?
A12: Increasing the chain length decreases their potency as alkylating agents, suggesting that a shorter chain length favors binding to the enzyme's active site. []
Q13: What is the impact of the (Z) configuration on the activity of 5-aminopent-2-enoic acid, an analog of 3-butynoic acid, as a GABA agonist?
A13: Only the (Z) isomer exhibits activity as a GABA agonist, indicating the importance of stereochemistry in its interaction with GABA receptors. Notably, (Z)-5-aminopent-2-enoic acid demonstrates greater potency compared to 5-aminopentanoic acid. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



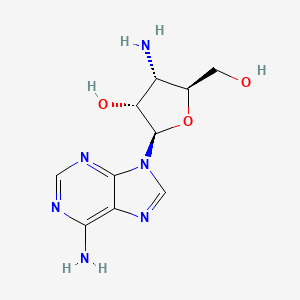
![Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide](/img/structure/B1194518.png)
